1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine
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Overview
Description
1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine can be synthesized through several methods. One common approach involves the reduction of 1-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline using a reducing agent such as iron powder in the presence of ammonium chloride in acetic acid . The reaction mixture is typically stirred in an ice bath for several hours before being poured onto ice to precipitate the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma, which plays a role in the regulation of immune responses and cancer cell proliferation . The compound’s effects are mediated through its binding to the ligand-binding domain of the receptor, inhibiting its activity and downstream signaling pathways.
Comparison with Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
- 3-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine
- 7-Hydroxy-1,2,3,4-tetrahydroquinoline
Comparison: 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine, the ethyl group at the nitrogen atom can lead to different steric and electronic effects, potentially altering its interaction with molecular targets. Similarly, the presence of a hydroxy group in 7-hydroxy-1,2,3,4-tetrahydroquinoline can significantly change its chemical properties and reactivity .
Properties
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinolin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPKINJWYKYTAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627758 |
Source
|
Record name | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303982-14-1 |
Source
|
Record name | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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